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Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of AC710
Mesylate against other well-known multi-kinase inhibitors, Sorafenib and Sunitinib. The
information presented herein is intended to assist researchers in making informed decisions for
their drug discovery and development programs.

Introduction to AC710 Mesylate

AC710 Mesylate is a potent and globally selective inhibitor of the Platelet-Derived Growth
Factor Receptor (PDGFR) family of kinases.[1] It also demonstrates significant inhibitory
activity against FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor
(CSF1R).[1] Developed as a preclinical candidate, AC710 Mesylate has shown promising
efficacy in xenograft tumor models and models of collagen-induced arthritis. A key feature of
AC710 Mesylate is its high selectivity, which has been evaluated against a broad panel of
kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of AC710 Mesylate against its primary
targets and provides a comparison with the established multi-kinase inhibitors, Sorafenib and
Sunitinib.
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AC710 Mesylate

Kinase Target Sorafenib (IC50) Sunitinib (IC50)
(IC50/Kd)

PDGFRp 7.7 nM (IC50) 58 nM 2nM

CSF1R (FMS) 10.5 nM (IC50) - 13.5 nM
2 nM (IC50), 0.6 nM

FLT3 58 nM 250 nM
(Kd)

_ 1.2 nM (IC50), 1.0 nM

c-Kit 68 nM 12.5nM
(Kd)

PDGFRa 1.3 nM (Kd) - 37.5nM

VEGFR2 - 90 nM 9 nM

VEGFR1 - - 16 nM

VEGFR3 - 20 nM

BRAF - 22 nM (wild-type)

BRAF (V600E) - 38 nM

RET - - 37.5nM

Note: IC50 and Kd values are sourced from various preclinical studies and may vary depending
on the specific assay conditions. A hyphen (-) indicates that data was not readily available in
the reviewed sources.

Cross-Reactivity and Selectivity

A critical aspect of kinase inhibitor development is understanding their off-target effects. AC710
Mesylate has been profiled against a panel of 386 kinases and was found to be highly
selective, with a greater than 30-fold selectivity for the PDGFR-family kinases over other
kinases.[1] This high selectivity is a distinguishing feature compared to broader spectrum
inhibitors like Sorafenib and Sunitinib, which are known to inhibit a wider range of kinases,
contributing to both their therapeutic efficacy in certain contexts and their side-effect profiles.
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While a comprehensive public dataset of the full kinome scan for AC710 Mesylate is not
available, its high selectivity score (S(10)) underscores its targeted activity. In contrast,
Sorafenib and Sunitinib have well-documented broader kinase inhibition profiles.

Signaling Pathway Context

The diagram below illustrates the signaling pathways targeted by AC710 Mesylate and the
comparative inhibitors.
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Caption: Simplified signaling pathways inhibited by AC710 Mesylate, Sorafenib, and Sunitinib.

Experimental Methodologies

The determination of kinase inhibitor selectivity and potency relies on robust and standardized
experimental protocols. The data presented in this guide are primarily derived from two types of
assays: competition binding assays and radiometric kinase activity assays.

KINOMEscan™ Competition Binding Assay

This assay format is widely used for comprehensive kinase inhibitor profiling. The general
workflow is as follows:
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Caption: Workflow of a KINOMEscan™ competition binding assay.
Protocol:

o Preparation: An extensive panel of human kinases is expressed, each tagged with a unique
DNA identifier. A proprietary, immobilized ligand that binds to the active site of a broad range
of kinases is prepared on a solid support (e.g., beads).

o Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (at
various concentrations) are incubated together. The test compound competes with the
immobilized ligand for binding to the kinase's active site.
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e Separation: The solid support with the bound kinase is separated from the unbound
components.

e Quantification: The amount of kinase bound to the solid support is quantified by measuring
the amount of its associated DNA tag using quantitative PCR (qPCR).

o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates
that the test compound has successfully competed for binding. The results are often
expressed as percent of control or used to calculate a dissociation constant (Kd).

Radiometric Kinase Activity Assay (e.g., [**P]-ATP Filter
Binding Assay)

This method directly measures the catalytic activity of a kinase and its inhibition by a test
compound.

Protocol:

e Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound
are incubated in a reaction buffer.

« Initiation: The kinase reaction is initiated by the addition of ATP, which includes a
radiolabeled phosphate isotope (e.qg., [y-3*P]ATP).

 Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature, during which the kinase transfers the radiolabeled phosphate from ATP to the
substrate.

o Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a
filter membrane (e.g., phosphocellulose paper) that binds the substrate.

e Washing: The filter is washed to remove unincorporated [y-3P]ATP.

» Detection: The amount of radioactivity retained on the filter, corresponding to the
phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity
in a control reaction (without the inhibitor) to determine the percent inhibition. IC50 values
are calculated by fitting the dose-response data to a suitable model.

Conclusion

AC710 Mesylate is a highly selective kinase inhibitor with potent activity against the PDGFR
family, FLT3, and CSF1R. Its focused target profile, as suggested by its high selectivity score,
distinguishes it from broader-spectrum multi-kinase inhibitors like Sorafenib and Sunitinib. This
high selectivity may translate to a more favorable safety profile with fewer off-target side
effects, a critical consideration in the development of new kinase inhibitor therapeutics. The
choice of a kinase inhibitor for a specific research or clinical application should be guided by a
thorough understanding of its target profile and cross-reactivity, for which comprehensive
profiling assays are indispensable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://www.benchchem.com/product/b1505934#cross-reactivity-of-ac710-mesylate-with-other-kinases
https://www.benchchem.com/product/b1505934#cross-reactivity-of-ac710-mesylate-with-other-kinases
https://www.benchchem.com/product/b1505934#cross-reactivity-of-ac710-mesylate-with-other-kinases
https://www.benchchem.com/product/b1505934#cross-reactivity-of-ac710-mesylate-with-other-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1505934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

